molecular formula C19H16FNS B3144472 Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- CAS No. 552321-24-1

Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-

Cat. No.: B3144472
CAS No.: 552321-24-1
M. Wt: 309.4 g/mol
InChI Key: GROCTJGDARENHN-UHFFFAOYSA-N
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Description

The compound "Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-" features a benzene ring substituted at three positions:

  • 1-position: Isothiocyanato (-N=C=S), a reactive functional group used in bioconjugation and organic synthesis.
  • 2-position: Fluoro (-F), an electron-withdrawing group influencing electronic properties.
  • 4-position: A 4-butylphenyl ethynyl group (-C≡C-C₆H₄-C₄H₉), contributing steric bulk, extended conjugation, and rigidity.

Properties

IUPAC Name

4-[2-(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNS/c1-2-3-4-15-5-7-16(8-6-15)9-10-17-11-12-19(21-14-22)18(20)13-17/h5-8,11-13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROCTJGDARENHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50850512
Record name 4-[(4-Butylphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50850512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552321-24-1
Record name 4-[(4-Butylphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50850512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.

    Oxidation and Reduction Reactions: The presence of the fluoro and isothiocyanato groups can influence the compound’s reactivity towards oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.

    Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful for studying biochemical pathways and developing new drugs.

    Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- involves its interaction with molecular targets and pathways within biological systems. The isothiocyanato group is known to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds and modulation of protein function . This interaction can affect various cellular processes and pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to analogs with isothiocyanato, fluoro, or ethynyl substituents (see Table 1).

Table 1: Comparative Structural and Physical Properties
Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 2-F, 1-NCS, 4-(4-butylphenyl ethynyl) ~C₁₈H₁₆FNS ~297.3 High rigidity, extended conjugation, reactive NCS group.
5-Chloro-2-fluorophenyl isothiocyanate (247170-25-8) 2-F, 1-NCS, 5-Cl C₇H₃ClFNS 187.62 Moisture-sensitive, lachrymatory.
2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene (832739-67-0) 1-NCS, 2-OCHF₂, 4-CH₃ C₉H₇F₂NOS 215.22 Electron-withdrawing OCHF₂, steric hindrance from methyl.
1-Fluoro-4-isothiocyanatobenzene (1544-68-9) 4-F, 1-NCS C₇H₄FNS 153.18 Simple structure, low molar mass, volatile.
5-Ethenyl-1,3-difluoro-2-[[4-(trifluoromethyl)phenyl]ethynyl]benzene 1,3-diF, 5-CH₂CH₂, ethynyl-CF₃ C₁₇H₉F₅ 308.25 Highly fluorinated, ethynyl-linked trifluoromethyl.

Reactivity and Stability

  • Isothiocyanato Reactivity: The target compound’s fluoro group activates the isothiocyanato moiety for nucleophilic attack compared to chloro analogs (e.g., ). However, steric hindrance from the butylphenyl ethynyl group may slow reactions relative to simpler derivatives like .
  • Stability :

    • Moisture sensitivity in contrasts with the target compound’s hydrophobic butyl chain, which may mitigate hydrolysis.
    • Ethynyl groups (target and ) enhance thermal stability but require inert synthetic conditions (e.g., palladium catalysis, as in ).

Biological Activity

Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- (CAS No. 552321-24-1) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a benzene ring substituted with a butylphenyl group, a fluoro group, and an isothiocyanato group. Its molecular formula is C19H16FNSC_{19}H_{16}FNS, with a molecular weight of 309.4 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily stems from the isothiocyanato group, which can react with nucleophiles such as amino acids in proteins. This reaction leads to the formation of covalent bonds, potentially modulating protein function and influencing various biochemical pathways. The fluoro group may also enhance the compound's stability and bioavailability.

Biological Activity

Research has indicated several areas where Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- exhibits biological activity:

  • Anticancer Activity : Preliminary studies suggest that compounds containing isothiocyanato groups can induce apoptosis in cancer cells. They may also inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in drug design targeting specific diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal explored the effects of isothiocyanates on cancer cell lines. Results indicated that compounds similar to Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- induced significant apoptosis in breast cancer cells through the activation of caspase pathways.
  • Microbial Inhibition : In vitro tests demonstrated that the compound exhibited inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Interaction : Research indicated that the compound could inhibit specific enzymes involved in metabolic syndromes, showcasing its potential therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Compound NameFunctional GroupsBiological Activity
Benzene, 4-[(4-butylphenyl)ethynyl]-2-nitro-Nitro groupPotential anticancer activity
Benzene, 4-[(4-butylphenyl)ethynyl]-2-chloro-Chloro groupVarying reactivity and potential toxicity

The comparison highlights how variations in functional groups can influence the biological activity and reactivity of similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-
Reactant of Route 2
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Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-

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